molecular formula C11H10ClNO3 B2606501 (E)-4-[(2-Chlorobenzyl)amino]-4-oxo-2-butenoic acid CAS No. 904785-36-0

(E)-4-[(2-Chlorobenzyl)amino]-4-oxo-2-butenoic acid

Cat. No. B2606501
CAS RN: 904785-36-0
M. Wt: 239.66
InChI Key: BRAVTRZYPNRJQI-AATRIKPKSA-N
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Description

“(E)-4-[(2-Chlorobenzyl)amino]-4-oxo-2-butenoic acid” is a chemical compound with the CAS Number: 904785-36-0. It has a molecular weight of 239.66 . The IUPAC name for this compound is (2E)-4-[(2-chlorophenyl)methylamino]-4-oxobut-2-enoic acid.


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C11H10ClNO3/c12-9-4-2-1-3-8(9)7-13-10(14)5-6-11(15)16/h1-6H,7H2,(H,13,14)(H,15,16)/b6-5+ . The SMILES representation is: C1=CC=C(C(=C1)CNC(=O)C=CC(=O)O)Cl.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 239.66 . Unfortunately, specific physical and chemical properties such as solubility are not available in the search results.

Scientific Research Applications

Antimicrobial and Analgesic Activities

Compounds structurally similar to (E)-4-[(2-Chlorobenzyl)amino]-4-oxo-2-butenoic acid, such as 4-aryl-2-tert-butylamino-4-oxo-2-butenoic acids, have been synthesized and tested for their antimicrobial and analgesic properties. These compounds were found to exhibit moderate antimicrobial and analgesic activities, indicating their potential for development into therapeutic agents (Koz’minykh et al., 2004). Further research has explored similar compounds, reinforcing the interest in these chemicals for their biological activities and potential applications in drug development.

Synthesis and Structural Analysis

Research on the synthesis and structural analysis of compounds related to (E)-4-[(2-Chlorobenzyl)amino]-4-oxo-2-butenoic acid has been extensive, focusing on optimizing synthesis routes and understanding their structural properties for further application in medicinal chemistry. For example, a straightforward synthesis route for the (E)-3-propyl-4-oxo-2-butenoic acid esters, highlighting the importance of these compounds as synthons in organic synthesis, has been developed (Bolchi et al., 2018).

Biological Activity and Mechanism of Action Studies

Compounds within the same chemical family have been evaluated for their biological activity, revealing a broad spectrum of potential applications. Studies have delved into their reactivity, synthesis of heterocycles, and exploration of their mechanisms of action, underscoring their significance in the development of new therapeutic agents with antimicrobial, analgesic, and possibly anticancer properties (Sayed et al., 2003).

Potential Anticancer Applications

Specific investigations into the anticancer properties of related compounds, such as the stability study on an anti-cancer drug CLEFMA (4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid), highlight the interest in this class of compounds for their potential therapeutic applications in oncology (Raghuvanshi et al., 2016).

Safety and Hazards

The compound is labeled as an irritant according to its Material Safety Data Sheet (MSDS) . For safety, it’s recommended to avoid ingestion, inhalation, and contact with skin and eyes .

properties

IUPAC Name

(E)-4-[(2-chlorophenyl)methylamino]-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3/c12-9-4-2-1-3-8(9)7-13-10(14)5-6-11(15)16/h1-6H,7H2,(H,13,14)(H,15,16)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRAVTRZYPNRJQI-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C=CC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CNC(=O)/C=C/C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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